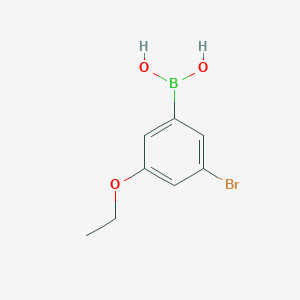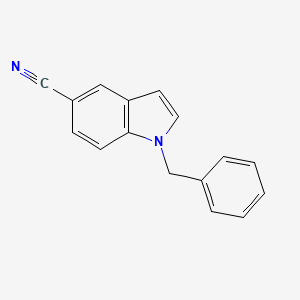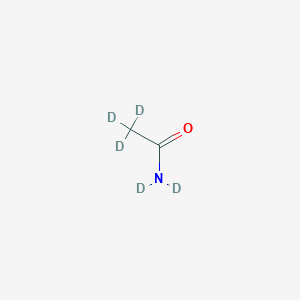
(3-Bromo-5-ethoxyphenyl)boronic acid
Vue d'ensemble
Description
“(3-Bromo-5-ethoxyphenyl)boronic acid” is an organic compound with the chemical formula C8H10BBrO3 . It is a boronic acid derivative, which are compounds that have been widely used in a range of organic reactions, in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-ethoxyphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and an ethoxy group . The exact structure and properties can be further analyzed using techniques such as Density Functional Theory (DFT) with the B3LYP functional for the optimization of the ground state geometry and simulation of the infrared and Raman spectra of the molecule .Chemical Reactions Analysis
Boronic acids, including “(3-Bromo-5-ethoxyphenyl)boronic acid”, have been utilized in various chemical reactions. These include the Suzuki–Miyaura coupling, which is a palladium-catalyzed carbon–carbon bond-forming reaction . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Applications De Recherche Scientifique
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These applications can be homogeneous assays or heterogeneous detection .
- For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .
- Boronic acids have been developed as synthetic receptors for low molecular compounds .
- Novel detection methodologies were introduced in 2013 .
- Boronic acids have been used for the interaction with proteins, their manipulation, and cell labelling .
- They have also been used for electrophoresis of glycated molecules .
- Boronic acids have been employed as building materials for microparticles for analytical methods .
- They have also been used in polymers for the controlled release of insulin .
- Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions .
- They have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening .
Sensing Applications
Synthetic Receptors
Protein Manipulation and Cell Labelling
Building Materials for Microparticles
Cross-Coupling Reactions
Medicinal Chemistry
- Borinic acids have been used as catalysts for regioselective activation of polyols or epoxide opening .
Catalysts for Regioselective Activation
Building Blocks in Double Suzuki Coupling
Sensors
Fluorescent Emitters
Hydromethylation Sequence
Protodeboronation
Safety And Hazards
Orientations Futures
Boronic acids, including “(3-Bromo-5-ethoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research could focus on extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . The development of novel chemistries using boron to fuel emergent sciences is also a promising direction .
Propriétés
IUPAC Name |
(3-bromo-5-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUBWEOZVDXVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584637 | |
| Record name | (3-Bromo-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-ethoxyphenyl)boronic acid | |
CAS RN |
849062-02-8 | |
| Record name | B-(3-Bromo-5-ethoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















